molecular formula C14H17N5OS B286507 3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione

3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No. B286507
M. Wt: 303.39 g/mol
InChI Key: DKHGNXNRBVDUIU-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione, commonly known as AMT, is a chemical compound that has gained significant attention in scientific research. AMT is a triazole derivative that is commonly used as a building block for the synthesis of various biologically active compounds.

Mechanism of Action

AMT exerts its biological effects through various mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators. AMT also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
AMT has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). AMT also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects contribute to the anti-inflammatory and antioxidant activities of AMT.

Advantages and Limitations for Lab Experiments

AMT has several advantages as a research tool. It is a versatile building block that can be used for the synthesis of various biologically active compounds. AMT is also relatively easy to synthesize, which makes it readily available for research purposes. However, AMT has some limitations as well. It has been found to exhibit cytotoxicity at high concentrations, which limits its use in cell culture experiments. Additionally, the mechanism of action of AMT is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on AMT. One potential direction is the synthesis of AMT derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of AMT, which could lead to the discovery of new therapeutic targets. Additionally, the use of AMT in combination with other drugs could be explored to enhance its therapeutic efficacy. Finally, the development of new methods for the synthesis of AMT could improve its availability for research purposes.
Conclusion:
In conclusion, AMT is a chemical compound that has gained significant attention in scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. AMT is a versatile building block that can be used for the synthesis of various biologically active compounds. However, the mechanism of action of AMT is not fully understood, and it exhibits cytotoxicity at high concentrations. Future research on AMT could lead to the discovery of new therapeutic targets and the development of new drugs for the treatment of various diseases.

Synthesis Methods

AMT can be synthesized using various methods. The most commonly used method involves the reaction of 2-amino-4-phenyl-1H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by the reaction with morpholine. The final product is obtained by the hydrolysis of the ethyl ester using sodium hydroxide.

Scientific Research Applications

AMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. AMT has been used as a building block for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents.

properties

Molecular Formula

C14H17N5OS

Molecular Weight

303.39 g/mol

IUPAC Name

3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H17N5OS/c15-12(18-6-8-20-9-7-18)10-13-16-17-14(21)19(13)11-4-2-1-3-5-11/h1-5,10H,6-9,15H2,(H,17,21)/b12-10+

InChI Key

DKHGNXNRBVDUIU-ZRDIBKRKSA-N

Isomeric SMILES

C1COCCN1/C(=C/C2=NNC(=S)N2C3=CC=CC=C3)/N

SMILES

C1COCCN1C(=CC2=NNC(=S)N2C3=CC=CC=C3)N

Canonical SMILES

C1COCCN1C(=CC2=NNC(=S)N2C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.